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molecular formula C13H11N3O B8448701 3-(5-Methyl-oxazolo[4,5-b]pyridin-2-yl)-phenylamine

3-(5-Methyl-oxazolo[4,5-b]pyridin-2-yl)-phenylamine

Cat. No. B8448701
M. Wt: 225.25 g/mol
InChI Key: GJJCSRWNJRFQOZ-UHFFFAOYSA-N
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Patent
US08093401B2

Procedure details

5-Methyl-2-(3-nitro-phenyl)-oxazolo[4,5-b]pyridine (50 mg, 0.196 mmol) was mixed with 6 mL of MeOH along with 2 mL of water and 66 mg of sodium hydrosulfide hydrate. The reaction mixture was stirred under reflux for 2 hours. It was then concentrated and extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated to afford 20 mg of 3-(5-methyl-oxazolo[4,5-b]pyridin -2-yl)-phenylamine.
Name
5-Methyl-2-(3-nitro-phenyl)-oxazolo[4,5-b]pyridine
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]2[N:8]=[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-])=O)[CH:12]=3)[O:10][C:5]2=[CH:4][CH:3]=1.CO.O.[SH-].[Na+]>O>[CH3:1][C:2]1[N:7]=[C:6]2[N:8]=[C:9]([C:11]3[CH:12]=[C:13]([NH2:17])[CH:14]=[CH:15][CH:16]=3)[O:10][C:5]2=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
5-Methyl-2-(3-nitro-phenyl)-oxazolo[4,5-b]pyridine
Quantity
50 mg
Type
reactant
Smiles
CC1=CC=C2C(=N1)N=C(O2)C2=CC(=CC=C2)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
66 mg
Type
reactant
Smiles
O.[SH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=N1)N=C(O2)C=2C=C(C=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 45.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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